methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that incorporates both thiophene and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with benzo[d]thiazole-6-carboxylic acid under specific conditions. The reaction is often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The final esterification step involves methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene and thiazole rings.
Scientific Research Applications
methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is unique due to its combined thiophene and thiazole rings, which confer distinct biological activities. Similar compounds include:
Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological properties.
Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]oxazole-6-carboxylate: Contains an oxazole ring instead of thiazole, resulting in different chemical and biological behaviors
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOFAKJELURRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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